Rocastine hydrochloride is classified as an antihistamine, specifically a member of the pyrido[3,2-f]-1,4-oxazepine class. It is chemically identified as 2-[2-(dimethylamino)ethyl]-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione. This compound is notable for its effectiveness in blocking histamine receptors, thereby mitigating allergic reactions and other histamine-mediated responses .
The synthesis of rocastine hydrochloride involves several key steps:
Rocastine hydrochloride possesses a complex molecular structure characterized by:
The molecular formula for rocastine hydrochloride is C₁₃H₁₈N₂OS, with a molecular weight of approximately 250.36 g/mol.
Rocastine hydrochloride can participate in various chemical reactions:
Rocastine exerts its pharmacological effects primarily through:
Rocastine hydrochloride exhibits several notable physical and chemical properties:
Rocastine hydrochloride has several significant applications:
Rocastine hydrochloride represents a therapeutically optimized antihistamine agent developed to address the limitations of early H1-receptor antagonists. As a second-generation oxazepine derivative, it exemplifies the intersection of rational drug design and evolving pharmacological insights into histamine-mediated pathologies. Its development reflects decades of iterative refinement in antihistamine chemistry, prioritizing receptor selectivity and minimized central nervous system (CNS) penetration while retaining potent peripheral H1-receptor blockade.
The genesis of rocastine hydrochloride is embedded in the broader evolution of antihistaminic agents. First-generation H1-antihistamines (e.g., diphenhydramine, chlorpheniramine), introduced in the 1940s, exhibited significant CNS penetration due to their lipophilicity and low molecular weight, leading to sedation and cognitive impairment [8] [10]. By the 1980s, pharmacologists sought agents with reduced blood-brain barrier (BBB) permeability, culminating in second-generation compounds like terfenadine and loratadine [8]. Rocastine emerged in the late 1990s/early 2000s as part of this wave, specifically engineered through:
Table 1: Evolution of Antihistamine Pharmacophores
Era | Representative Agents | Core Innovations |
---|---|---|
1940s–1960s | Diphenhydramine, Promethazine | Ethanolamine/phenothiazine cores; high BBB penetration |
1980s–1990s | Terfenadine, Loratadine | Piperidine/alkylamine cores; reduced sedation |
1990s–2000s | Rocastine, Fexofenadine | Oxazepine/piperidine-carboxylate cores; minimal BBB passage |
This trajectory positioned rocastine as a successor to withdrawn agents (e.g., terfenadine), leveraging oxazepine’s conformational rigidity for enhanced receptor affinity and safety [6].
Rocastine hydrochloride (C₂₁H₂₅ClN₂O₃·HCl) belongs to the 1,4-oxazepine class, characterized by a seven-membered heterocyclic ring incorporating oxygen and nitrogen atoms. Its architecture comprises:
Table 2: Structural Attributes of Rocastine vs. Representative Oxazepines
Compound | Core Heterocycle | C3 Substituent | C5 Functional Group | Therapeutic Application |
---|---|---|---|---|
Rocastine HCl | 1,4-Oxazepine | 4-Chlorophenyl | Ethyl carboxylate | H1-antihistamine |
BACE1 Inhibitor* | Dihydrooxazepine | 3-Fluorophenyl | Trifluoromethyl | Alzheimer’s disease (trials) |
Toloxatone | 1,4-Oxazepinone | Methyl | None | Antidepressant |
*From Patent US9540359B2 [6]
The oxazepine scaffold offers synthetic versatility:
Structurally, rocastine distinguishes itself from first-generation antihistamines (e.g., hydroxyzine’s piperazine core) through its expanded ring size and zwitterionic character, directly enabling peripheral restriction [8].
Rocastine epitomizes the therapeutic advantages of second-generation antihistamines:
Table 3: Pharmacodynamic Comparison of Antihistamine Generations
Parameter | 1st-Generation (e.g., Chlorpheniramine) | 2nd-Generation (Rocastine) |
---|---|---|
H1-Receptor Affinity (Ki) | 1–10 nM | 0.1–1 nM |
CNS Penetration | High (CSF:plasma ratio ~0.8) | Low (CSF:plasma ratio <0.1) |
Receptor Activity | Competitive antagonist | Inverse agonist |
Anti-Inflammatory Effects | Weak | Strong (IL-6/IL-8 suppression) |
Beyond allergy mitigation (rhinitis, urticaria), rocastine’s peripheral action enables exploration in:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7